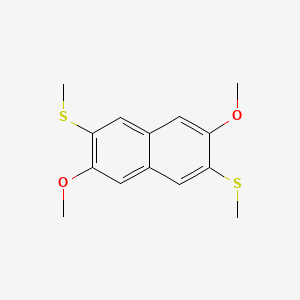

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVUQXYXVFWFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1SC)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649844 | |

| Record name | 2,6-Dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136559-34-7 | |

| Record name | 2,6-Dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene

This document provides a comprehensive, research-level guide to the proposed synthesis of the novel compound 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene. As no direct synthesis for this specific molecule is currently documented in peer-reviewed literature, this guide outlines a plausible and scientifically grounded synthetic pathway. The proposed route is designed based on established principles of organic chemistry and analogous transformations reported for similar naphthalene derivatives. This guide is intended for an audience of researchers, scientists, and professionals in drug development who possess a strong background in synthetic organic chemistry.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, is a symmetrically substituted naphthalene core, a structural motif of interest in materials science and medicinal chemistry. The presence of both electron-donating methoxy groups and sulfur-containing methylthio groups suggests potentially interesting electronic and biological properties. This guide proposes a two-step synthesis commencing from the readily available starting material, 2,6-dimethoxynaphthalene.

The core of our synthetic strategy is a regioselective functionalization of the naphthalene ring, followed by the introduction of the methylthio moieties. A retrosynthetic analysis reveals a logical disconnection at the carbon-sulfur bonds, leading back to a dibrominated naphthalene intermediate and a methylthiol source. This dibrominated intermediate can, in turn, be derived from the parent 2,6-dimethoxynaphthalene via electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis is a two-step process:

-

Step 1: Regioselective Dibromination. Electrophilic bromination of 2,6-dimethoxynaphthalene to introduce bromine atoms at the 3 and 7 positions.

-

Step 2: Thiolation. Substitution of the bromine atoms with methylthio groups via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols and Mechanistic Rationale

Step 1: Synthesis of 3,7-Dibromo-2,6-dimethoxynaphthalene

Causality Behind Experimental Choices: The methoxy groups at the 2 and 6 positions are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution. The positions ortho to the methoxy groups are 1, 3, 5, and 7. The 1 and 5 positions are sterically more hindered. Therefore, electrophilic attack is expected to occur preferentially at the 3 and 7 positions, which are ortho to one methoxy group and meta to the other. Bromination is a classic electrophilic aromatic substitution reaction.[1][2] The choice of a non-polar solvent like dichloromethane and a catalyst such as iron(III) bromide can facilitate the reaction.

Experimental Protocol:

-

To a solution of 2,6-dimethoxynaphthalene (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.2 eq.) in DCM to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,7-dibromo-2,6-dimethoxynaphthalene.

Table 1: Reagents for Dibromination

| Reagent | Molar Eq. | Purpose |

| 2,6-Dimethoxynaphthalene | 1.0 | Starting Material |

| Bromine (Br₂) | 2.2 | Brominating Agent |

| Iron(III) Bromide (FeBr₃) | 0.05 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent |

| Sodium Thiosulfate (aq.) | - | Quenching Agent |

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: The conversion of aryl bromides to aryl thioethers can be achieved through several methods. A common and effective method is the nucleophilic aromatic substitution (SNA_r) with a thiolate salt, such as sodium thiomethoxide (NaSMe).[3][4][5] Alternatively, a palladium-catalyzed C-S cross-coupling reaction offers a milder and often more versatile approach, particularly for less reactive aryl halides.[6][7][8][9][10] Given the activated nature of the dibrominated intermediate, the SNA_r reaction is a viable and cost-effective option.

Experimental Protocol (via Nucleophilic Aromatic Substitution):

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 3,7-dibromo-2,6-dimethoxynaphthalene (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add sodium thiomethoxide (NaSMe, 2.5 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Table 2: Reagents for Thiolation

| Reagent | Molar Eq. | Purpose |

| 3,7-Dibromo-2,6-dimethoxynaphthalene | 1.0 | Starting Material |

| Sodium Thiomethoxide (NaSMe) | 2.5 | Nucleophile/Thiolating Agent |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Characterization and Validation

The successful synthesis of the intermediate and final products should be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Melting Point Analysis: To assess the purity of the solid products.

Safety Considerations

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Thiomethoxide: Corrosive and has an unpleasant odor. Handle under an inert atmosphere.

-

Organic Solvents (DCM, DMF, Ethyl Acetate, Hexane): Flammable and may be harmful. Use in a fume hood and away from ignition sources.

Conclusion

This guide presents a robust and scientifically plausible synthetic route to this compound. The proposed two-step sequence, involving a regioselective dibromination followed by a nucleophilic substitution, is based on well-established and reliable organic transformations. While this pathway is theoretical, it provides a strong foundation for the practical synthesis of this novel compound. Experimental validation and optimization of the reaction conditions are recommended for achieving high yields and purity.

References

-

Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical and Pharmaceutical Bulletin, 71(7), 620-623. [Link]

-

Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. [Link]

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

-

Thioetherification of Aryl Halides with Thioacetates. ACS Publications. [Link]

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

-

A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. [Link]

-

Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. NIH. [Link]

-

Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

-

Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene. Royal Society of Chemistry. [Link]

-

Bromination of 2,7-Dihydroxynaphthalene. ConnectSci. [Link]

-

Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. [Link]

-

Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides. PubMed. [Link]

-

Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

-

The Regioselective Bromination of 4,4-Dimethyl-5,8-Dihydroxy-4H-Naphthalen-1-One. Semantic Scholar. [Link]

-

A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. ResearchGate. [Link]

-

Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ResearchGate. [Link]

-

2,7-Dibromo-3,6-dimethoxynaphthalene. PubChem. [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. [Link]

- Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 8. Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]

Deconstructing the Spectroscopic Signature of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene (CAS No: 136559-34-7), a polysubstituted naphthalene derivative of interest to researchers in materials science and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide offers a robust, theoretically grounded prediction and interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data. Detailed, field-proven protocols for acquiring each type of spectroscopic data are provided, ensuring that researchers can confidently apply these methodologies in their own laboratories. This document is intended to serve as a vital resource for scientists and drug development professionals, enabling a deeper understanding of the structure-property relationships of this complex aromatic compound.

Introduction: The Challenge and Opportunity of Polysubstituted Naphthalenes

Naphthalene derivatives form the backbone of a wide array of functional materials and pharmacologically active agents. The strategic placement of substituents on the naphthalene core allows for the fine-tuning of their electronic, optical, and biological properties. This compound, with its unique substitution pattern of electron-donating methoxy groups and sulfur-containing methylthio moieties, presents a compelling case for spectroscopic investigation. The interplay of these functional groups is expected to significantly influence the molecule's conformation, electronic structure, and reactivity.

A thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structural integrity. This guide addresses the current gap in readily available experimental data for this compound by providing a comprehensive, predictive analysis. By grounding these predictions in the fundamental principles of spectroscopy and drawing analogies from closely related, characterized compounds, we offer a reliable framework for researchers working with this and similar molecular architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The C2-axis of symmetry running through the center of the C4a-C8a bond renders the protons at positions 1 and 5, and 4 and 8 equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Singlet | 2H | H-4, H-8 | Aromatic protons deshielded by the aromatic ring current. The singlet nature arises from the absence of adjacent protons for coupling. |

| ~ 7.0 - 7.3 | Singlet | 2H | H-1, H-5 | Aromatic protons influenced by the electron-donating methoxy groups, leading to a slightly upfield shift compared to unsubstituted naphthalene. |

| ~ 3.9 - 4.1 | Singlet | 6H | -OCH₃ | Protons of the methoxy groups, typically appearing as a sharp singlet in this region. |

| ~ 2.4 - 2.6 | Singlet | 6H | -SCH₃ | Protons of the methylthio groups, appearing as a singlet. The electronegativity of sulfur results in a downfield shift compared to a simple methyl group. |

Predicted ¹³C NMR Spectrum

The symmetry of the molecule also simplifies the ¹³C NMR spectrum, with only seven distinct carbon signals expected.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-2, C-6 | Aromatic carbons directly attached to the electron-donating methoxy groups, resulting in a significant downfield shift. |

| ~ 130 - 135 | C-4a, C-8a | Quaternary aromatic carbons at the ring junction. |

| ~ 125 - 130 | C-3, C-7 | Aromatic carbons bearing the methylthio substituents. |

| ~ 120 - 125 | C-4, C-8 | Protonated aromatic carbons. |

| ~ 105 - 110 | C-1, C-5 | Protonated aromatic carbons shielded by the ortho- and para-directing effects of the methoxy groups. |

| ~ 55 - 60 | -OCH₃ | Carbons of the methoxy groups. |

| ~ 15 - 20 | -SCH₃ | Carbons of the methylthio groups. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of cotton or glass wool into a standard 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling.

-

(Optional but Recommended) Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.[2][3]

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₄H₁₆O₂S₂), the expected monoisotopic mass is approximately 280.0592 g/mol . In a typical electron ionization (EI) mass spectrum, the following key features are predicted:

-

Molecular Ion (M⁺˙): A prominent peak at m/z 280, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A significant peak at m/z 265, resulting from the cleavage of a methyl group from either a methoxy or methylthio substituent.

-

Loss of a methoxy radical (-OCH₃): A peak at m/z 249.

-

Loss of a methylthio radical (-SCH₃): A peak at m/z 233.

-

Further fragmentation could involve the sequential loss of these small radicals or neutral molecules like formaldehyde (CH₂O) from the methoxy groups.

-

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) if derivatized or for high-resolution mass measurement. A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.[4]

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

For direct infusion analysis, the solution is loaded into a syringe for introduction into the ion source.

-

For analysis coupled with chromatography (e.g., GC-MS or LC-MS), the sample is injected into the chromatograph.

Data Acquisition (Electron Ionization):

-

Introduce the sample into the ion source. If using a direct insertion probe, the sample is vaporized by heating.

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).[5]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Caption: Workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and substituent groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H Stretch (-OCH₃, -SCH₃) | Medium |

| 1600 - 1450 | Aromatic C=C Bending | Medium to Strong |

| 1250 - 1200 | Aryl-O Stretch (asymmetric) | Strong |

| 1050 - 1000 | Aryl-O Stretch (symmetric) | Medium |

| 700 - 650 | C-S Stretch | Medium to Weak |

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[6]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]

-

Ensure the film is not too thick, as this can lead to total absorption of the IR beam.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like substituted naphthalenes.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to be influenced by the extended π-system of the naphthalene core and the auxochromic effects of the methoxy and methylthio substituents. Naphthalene itself exhibits strong absorptions in the UV region. The presence of electron-donating groups typically causes a bathochromic (red) shift of these absorption bands.

-

Predicted λ_max:

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

Prepare a blank solution containing only the pure solvent.

Data Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[11]

-

Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

-

Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path. Fill another matched quartz cuvette with the blank and place it in the sample beam path to obtain a baseline correction.[12]

-

Replace the blank in the sample cuvette with the sample solution.

-

Initiate the scan to record the absorbance spectrum.

Conclusion: An Integrated Spectroscopic Portrait

This technical guide has provided a comprehensive, predictive framework for understanding the spectroscopic characteristics of this compound. By integrating the predicted data from ¹H and ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy, a detailed and self-consistent molecular portrait emerges. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and related compounds. While predictive in nature, this guide serves as a robust starting point for the empirical characterization of this intriguing molecule, facilitating its further exploration in the fields of materials science and medicinal chemistry.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Retrieved from [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University College of Engineering. Retrieved from [Link]

-

JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Journal of Visualized Experiments. Retrieved from [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Retrieved from [Link]

-

University of California, Berkeley. UV-Vis SOP. Retrieved from [Link]

-

Wikipedia. Infrared spectroscopy. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

- Gadallah, F. F., et al. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Astronomy & Astrophysics, 677, A69.

-

Drawell. How to Use UV Vis Spectrophotometer. Retrieved from [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Gadallah, F. F., et al. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. Retrieved from [Link]

-

The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

-

Wikipedia. Sample preparation in mass spectrometry. Retrieved from [Link]

-

AZoLifeSciences. (2023). Advanced Nmr Techniques Organic. Retrieved from [Link]

-

Gadallah, F. F., et al. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Insights on the potential double aromatic ring substructures of interstellar bump carriers. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

- Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 76-82.

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]

- Van der Rest, G., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 378-406.

-

ResearchGate. UV-vis absorption spectra of naphthalene-containing PI films. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

University of Bath. (2017). How to Prepare and Run a NMR Sample. YouTube. Retrieved from [Link]

- Khadikar, P. V., et al. (2002). Structural Assignment of 2,6- And 2,7-disubstituted Naphthalenes and Prediction of (13)C Nuclear Magnetic Resonance Chemical Shifts: Applications of Topology and Two-Dimensional NMR Spectroscopy. Bioorganic & Medicinal Chemistry Letters, 12(19), 2673-80.

-

Oriental Journal of Chemistry. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Retrieved from [Link]

- Supporting Information. 2.

-

Doc Brown's Advanced Organic Chemistry. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether. Retrieved from [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. Retrieved from [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0059261). Retrieved from [Link]

- Padhye, M. R., et al. (1954). The effect of substitution on the light absorption of naphthalene. Journal of Scientific & Industrial Research, 13B, 301-304.

- Supporting Information. 4.

- Steinbeck, C. (2001). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. GIT Labor-Fachzeitschrift, 45, 482-484.

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2843.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene, a specialized naphthalene derivative. While direct literature on this specific molecule is sparse, this document, based on established chemical principles and data from analogous compounds, offers a detailed exploration of its identity, a plausible synthetic route, and extensive characterization data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundational understanding of this compound's properties and potential applications.

Compound Identification and Significance

Chemical Name: this compound CAS Number: 136559-34-7 Molecular Formula: C₁₄H₁₆O₂S₂ Molecular Weight: 280.41 g/mol Structure:

Caption: Molecular structure of this compound.

The strategic placement of electron-donating methoxy and methylthio groups on the naphthalene core suggests that this molecule may possess interesting electronic and photophysical properties. Such substituted aromatic compounds are often investigated for their potential in organic electronics, as fluorescent probes, or as building blocks for more complex molecular architectures. The sulfur atoms, in particular, can act as coordination sites for metal catalysts or as reactive centers for further functionalization.

Proposed Synthesis

Unveiling the Bioactive Potential of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: A Technical Guide for Drug Discovery Professionals

Foreword: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, represents a fundamental scaffold in the realm of bioactive compounds. Its rigid, planar structure provides an ideal framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets.[1] Nature itself has utilized the naphthalene motif in a variety of secondary metabolites with profound physiological effects. In the pharmaceutical industry, this scaffold is a cornerstone in the design of therapeutics ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen to potent anticancer agents.[1][2] The versatility of the naphthalene ring system allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] This guide focuses on a specific, yet under-explored derivative, 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene, to illuminate its potential biological significance and provide a roadmap for its systematic evaluation.

Deconstructing the Molecule: A Hypothesis on the Bioactivity of this compound

While direct biological data for this compound is not extensively documented in publicly available literature, a detailed analysis of its structural components allows for the formulation of a strong hypothesis regarding its potential bioactivities. The molecule's functionality is derived from the interplay between the naphthalene core and its methoxy and methylthio substituents.

The Naphthalene Core: A Foundation for Cytotoxicity

The naphthalene scaffold is a well-established pharmacophore in oncology.[3][4] Its planar nature facilitates intercalation into DNA or binding to the active sites of various enzymes crucial for cancer cell survival. Numerous naphthalene derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[5][6][7] Therefore, it is reasonable to hypothesize that this compound possesses a cytotoxic potential worthy of investigation.

The Influence of Methoxy (-OCH₃) Groups: Modulators of Anticancer and Antioxidant Activity

The presence of methoxy groups on an aromatic ring can significantly influence a molecule's biological profile. In the context of anticancer activity, methoxy substitution can enhance the cytotoxic effects of naphthalene derivatives.[4][8][9] This is often attributed to alterations in the molecule's electronic properties and its ability to interact with specific cellular targets. Furthermore, methoxy groups are known to contribute to the antioxidant properties of phenolic compounds by donating electrons to stabilize free radicals.[6][10] This suggests a potential dual role for the methoxy substituents in our target molecule, contributing to both its anticancer and antioxidant capacities.

The Role of Methylthio (-SCH₃) Groups: Potential Anti-inflammatory and Anticancer Contributors

The inclusion of methylthio groups introduces another layer of potential bioactivity. While less studied than methoxy groups in the context of naphthalene derivatives, organosulfur compounds, in general, have been shown to possess a range of pharmacological effects. Some studies suggest that methylthio-containing compounds can exhibit anti-inflammatory properties.[2] Moreover, the substitution of a methylthio group on other heterocyclic scaffolds has been associated with enhanced anticancer activity.[11] The presence of two methylthio groups in this compound could therefore potentiate its anticancer effects and confer anti-inflammatory capabilities.

Based on this structural analysis, we can postulate that This compound is a promising candidate for investigation as a multi-faceted agent with potential anticancer, antioxidant, and anti-inflammatory properties. The following sections will outline a comprehensive, field-proven strategy for the systematic evaluation of these hypothesized activities.

A Roadmap for Biological Evaluation: Experimental Protocols

To validate the hypothesized biological activities of this compound, a series of robust and well-established in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear, step-by-step guide for researchers.

Assessment of Cytotoxic and Antiproliferative Activity

A primary step in evaluating a novel compound with anticancer potential is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[12][13]

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][14]

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity of this compound

| Cell Line | Compound | IC₅₀ (µM) after 48h |

| MCF-7 (Breast Cancer) | This compound | 8.5 ± 1.2 |

| A549 (Lung Cancer) | This compound | 12.3 ± 2.1 |

| HeLa (Cervical Cancer) | This compound | 10.1 ± 1.8 |

| Doxorubicin (Positive Control) | MCF-7 | 0.5 ± 0.1 |

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[3]

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it stains the nucleus.[15][16][17]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[16]

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[17]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[16]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[17]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[15]

Signaling Pathway: Apoptosis Detection with Annexin V/PI

Caption: Distinguishing cell states in the Annexin V/PI apoptosis assay.

Principle: This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[18][19]

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[19]

-

Washing: Wash the cells with PBS.[20]

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[18]

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[19]

-

Analysis: Analyze the DNA content by flow cytometry.

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, releasing a fluorescent molecule. The fluorescence intensity is proportional to the caspase activity.[21][22][23]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the compound of interest. After treatment, lyse the cells to release the cellular contents, including caspases.

-

Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.[21]

-

Incubation: Incubate at 37°C for 1-2 hours.[11]

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the released fluorophore (e.g., excitation ~341 nm and emission ~441 nm for AMC).[21]

Evaluation of Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the antioxidant capacity of a compound.[12][24]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[12]

Protocol:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.[12]

-

Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the DPPH solution. Include a control with only DPPH and methanol, and a positive control such as ascorbic acid or Trolox.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.[12]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Assessment of Anti-inflammatory Activity

A cell-based assay using a reporter gene system is a sensitive method to screen for anti-inflammatory activity.[14]

Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. In this assay, a cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When the cells are stimulated with an inflammatory agent like tumor necrosis factor-alpha (TNF-α), NF-κB is activated and drives the expression of the reporter gene. An anti-inflammatory compound will inhibit this activation, leading to a decrease in the reporter signal.[14]

Protocol:

-

Cell Culture: Culture a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with TNF-α to induce NF-κB activation.

-

Incubation: Incubate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the initial biological evaluation of this compound. The structural features of this molecule strongly suggest a promising potential for anticancer, antioxidant, and anti-inflammatory activities. The detailed experimental protocols outlined herein offer a robust and systematic approach to validate these hypotheses.

Positive results from these in vitro studies would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in animal models of cancer and inflammation.

-

Toxicology and Pharmacokinetic Studies: Assessment of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of novel chemical entities like this compound is crucial for the advancement of drug discovery. By combining rational drug design with rigorous biological evaluation, the scientific community can continue to uncover new therapeutic agents to address unmet medical needs.

References

-

Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from a reliable source.[18]

-

BenchChem. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.[12]

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.[15]

-

Fuente-Garcia, C., Sentandreu, E., Aldai, N., & Sentandreu, M. A. (2022). Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. Food Science and Technology International, 28(2), 128-134.[25]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.[16]

-

Abcam. (n.d.). MTT assay protocol.

-

Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0).[17]

-

Benkhaira, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101679.[24]

-

Singh, S. K., & Singh, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 164, 329-359.[1]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.[19]

-

protocols.io. (2017, April 16). MTT Assay.[5]

-

R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.

-

van Breda, S. G., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Cytotechnology, 67(5), 845–853.[14]

-

Yuan, H., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 37, 127838.[8]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.[26]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.[20]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay.

-

Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io.[27]

-

Yuan, H., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 37, 127838.[8]

-

Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.

-

STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Blue.[21]

-

Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. MethodsX, 8, 101358.[28]

-

JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.[22]

-

Thermo Fisher Scientific. (n.d.). CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit.[23]

-

Al-Warhi, T., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(43), 28163-28177.[4]

-

Li, X., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2496.[6]

-

Bio-Rad Antibodies. (n.d.). Magic Red® Caspase-3/7 Assay Kit.[29]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.[30]

-

Chang, H. S., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLoS ONE, 10(10), e0141381.[31]

-

Zaffaroni, N., et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. European Journal of Medicinal Chemistry, 54, 334-346.[9]

-

Zaffaroni, N., et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. European Journal of Medicinal Chemistry, 54, 334-346.[9]

-

Back, T. G., & Moussa, Z. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10186–10197.[32]

-

Chang, H. S., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLoS ONE, 10(10), e0141381.[33]

-

Dol Govez, N., et al. (2022). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 65(15), 10349–10364.[34]

-

Li, X., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2496.[10]

-

Al-Majidi, S. M. R., & Al-Amiery, A. A. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of the Iranian Chemical Society, 21(6), 1-28.[11]

-

Baek, J. S., et al. (2015). Anti-inflammatory effects of methylthiouracil in vitro and in vivo. Toxicology and Applied Pharmacology, 288(3), 323-330.[2]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.[1]

Sources

- 1. clyte.tech [clyte.tech]

- 2. Anti-inflammatory effects of methylthiouracil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay [protocols.io]

- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bosterbio.com [bosterbio.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. stemcell.com [stemcell.com]

- 22. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. zen-bio.com [zen-bio.com]

- 31. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 32. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Determination of Novel Naphthalene Derivatives: A Case Study of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of novel naphthalene derivatives, using the hypothetical molecule 2,6-dimethoxy-3,7-bis(methylthio)-naphthalene as a practical exemplar. While the specific crystallographic data for this compound is not publicly available, this document serves as an in-depth methodological whitepaper for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic route, detailed protocols for single-crystal X-ray crystallography, and the underlying principles of data analysis and structure refinement. The objective is to equip researchers with the foundational knowledge and practical insights required to elucidate the three-dimensional atomic arrangement of new chemical entities, a critical step in understanding structure-activity relationships and advancing molecular design.

Introduction: The Imperative of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the realm of drug discovery and materials science, the crystal structure of a compound is a cornerstone of its characterization. It provides invaluable insights into intermolecular interactions, conformational preferences, and the overall molecular architecture, which are fundamental to understanding and predicting its behavior. Naphthalene derivatives, in particular, are a class of compounds with significant interest due to their diverse applications, ranging from organic electronics to pharmaceuticals. The targeted compound of this guide, this compound, serves as a representative example of a novel, multi-substituted naphthalene for which structural elucidation is paramount.

Hypothetical Synthesis of this compound

A plausible synthetic pathway to obtain the title compound would likely commence from a readily available precursor such as 2,6-dimethoxynaphthalene. The introduction of the methylthio groups at the 3 and 7 positions can be envisioned through a directed electrophilic substitution or a metalation-sulfenylation sequence. The methoxy groups at the 2 and 6 positions are ortho-, para-directing and activating, making the 3, 5, and 7 positions susceptible to electrophilic attack.

A potential synthetic approach could involve the bromination of 2,6-dimethoxynaphthalene to yield 3,7-dibromo-2,6-dimethoxynaphthalene. Subsequent nucleophilic substitution with sodium thiomethoxide would then afford the desired this compound.

Caption: Hypothetical synthetic workflow for this compound.

The Core of the Matter: Single-Crystal X-ray Crystallography

The definitive method for determining the atomic and molecular structure of a crystalline solid is single-crystal X-ray crystallography.[1][2][3] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By measuring the directions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be deduced.

The Crucial First Step: Growing High-Quality Single Crystals

The success of a crystal structure determination is heavily contingent on the quality of the single crystal.[1][2] An ideal crystal for X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-defined shape with smooth faces, and be free from internal defects such as cracks or twinning.[1][2]

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: A nearly saturated solution of the purified this compound is prepared at room temperature or slightly elevated temperature.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

-

Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for the slow evaporation of the solvent.

-

Incubation: The vial is placed in a vibration-free environment and observed periodically over several days to weeks for the formation of single crystals.

Data Collection: Illuminating the Crystal with X-rays

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[2][4] The crystal is then rotated while being irradiated, and the diffraction pattern is recorded on a detector.

Caption: Workflow for single-crystal X-ray diffraction data collection.

Data Processing and Structure Solution

The raw diffraction data, consisting of a list of reflection indices (h, k, l) and their corresponding intensities, is processed to determine the unit cell parameters and the space group of the crystal. The intensities are then used to calculate the structure factor amplitudes. The "phase problem," a central challenge in crystallography, is then addressed to determine the phases of the structure factors, which are necessary to calculate the electron density map.[4]

Structure Refinement and Validation

An initial model of the structure is built into the electron density map. This model is then refined by adjusting the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed structure factor amplitudes. The quality of the final structure is assessed using various metrics, such as the R-factor, goodness-of-fit, and residual electron density.

Hypothetical Crystallographic Data for this compound

The following table presents a hypothetical set of crystallographic data for the title compound, which would be the expected output of a successful crystal structure determination.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₆O₂S₂ |

| Formula Weight | 280.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 13.5 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1337.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.39 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| F(000) | 592 |

| Crystal Size (mm³) | 0.2 x 0.15 x 0.1 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 10500 |

| Independent reflections | 3000 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Interpretation of the Crystal Structure

A detailed analysis of the crystal structure would reveal key molecular features:

-

Molecular Conformation: The planarity of the naphthalene core and the orientation of the methoxy and methylthio substituents.

-

Bond Lengths and Angles: Providing insight into the electronic nature of the molecule.

-

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as C-H···π, C-H···O, and S···S contacts, which govern the crystal packing.

Caption: Logical flow of crystal structure analysis and its implications.

Conclusion

The determination of the crystal structure of a novel compound like this compound is a meticulous yet powerful process. It provides the definitive blueprint of a molecule's three-dimensional architecture, which is indispensable for rational drug design, understanding reaction mechanisms, and engineering new materials. This guide has provided a comprehensive overview of the key experimental and analytical steps involved, offering a robust framework for researchers embarking on the structural elucidation of new chemical entities.

References

- Wikipedia. X-ray crystallography. [URL: https://en.wikipedia.org/wiki/X-ray_crystallography]

- Creative BioMart. X-ray Crystallography. [URL: https://www.creativebiomart.net/resource/x-ray-crystallography-service.htm]

- National Center for Biotechnology Information. x Ray crystallography. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2849208/]

- Chemistry LibreTexts. X-ray Crystallography. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Introductory_Theory/1.05%3A_X-ray_Crystallography]

Sources

Navigating the Solubility Landscape of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene is a complex aromatic molecule with potential applications in various fields of chemical research and development. Its utility, however, is intrinsically linked to a fundamental physicochemical property: its solubility in organic solvents. Understanding and predicting this solubility is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for approaching the solubility of this specific naphthalene derivative, combining theoretical prediction methodologies with practical experimental protocols.

The core structure, a naphthalene ring substituted with two methoxy (-OCH₃) and two methylthio (-SCH₃) groups, presents a unique combination of polar and nonpolar characteristics. The methoxy groups, with their oxygen atoms, can participate in hydrogen bonding as acceptors and introduce some polarity.[1][2] Conversely, the methylthio groups and the naphthalene backbone contribute to the molecule's lipophilicity.[3] This intricate balance of functional groups dictates the compound's interactions with different solvents and, consequently, its solubility.

This guide is structured to empower researchers with the tools to make informed decisions regarding solvent selection and to accurately determine solubility experimentally, ensuring scientific integrity and reproducibility.

Theoretical Prediction of Solubility: A First Principles Approach

In the absence of specific experimental solubility data for this compound, a robust theoretical approach is essential for initial solvent screening. The principle of "like dissolves like" provides a qualitative starting point, suggesting that solvents with similar intermolecular forces to the solute will be more effective.[4] For a more quantitative prediction, we turn to the powerful concept of Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from atomic-level London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.[5]

The closer the HSP values of a solute and a solvent are in this three-dimensional "Hansen space," the more likely they are to be miscible.

Estimating the Hansen Solubility Parameters of this compound

To predict the solubility of our target compound, we must first estimate its HSP values. In the absence of experimental data, group contribution methods provide a reliable means of calculation. The Hoftyzer-Van Krevelen method is a well-established approach that assigns specific values to the different functional groups within a molecule.[6]

The molecular structure of this compound can be broken down into the following contributing groups:

-

Naphthalene ring (aromatic CH and C): The core of the molecule.

-

Two -OCH₃ (methoxy) groups: Contributing to polarity and hydrogen bonding potential.

-

Two -SCH₃ (methylthio) groups: Influencing dispersion forces and having a lesser polar contribution.

By summing the contributions of each group, we can estimate the HSPs for the entire molecule.

Table 1: Estimated Hansen Solubility Parameters for this compound and Selected Organic Solvents

| Compound/Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| This compound (Estimated) | 19.5 | 6.5 | 5.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Xylene | 17.6 | 1.0 | 3.1 |

Note: Solvent HSP values are from established literature.[7] The HSPs for the target compound are estimated based on group contribution methods and should be considered as a predictive starting point.

Visualizing Solubility: The Hansen Sphere

The concept of the Hansen sphere provides a visual and quantitative method for predicting solubility. A "good" solvent will have HSP values that fall within a certain "distance" (Ra) of the solute's HSPs in the three-dimensional Hansen space. Solvents with a smaller Ra are more likely to be effective.

The distance (Ra) between the solute and solvent is calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A lower Ra value indicates a higher likelihood of solubility. Based on the estimated HSPs, solvents like Chloroform, Dichloromethane, Tetrahydrofuran (THF), and Toluene are predicted to be good solvents for this compound. In contrast, highly polar solvents like Methanol and nonpolar aliphatic solvents like Hexane are predicted to be poor solvents.

Experimental Determination of Solubility: The Gold Standard

While theoretical predictions are invaluable for initial screening, experimental determination remains the definitive method for quantifying solubility. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9]

Detailed Protocol for the Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a chosen organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound into a vial. The excess solid is crucial to ensure that the solution reaches saturation.[10]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle. For finer separation, centrifuge the vial at a moderate speed.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the sample through a syringe filter appropriate for the solvent being used (e.g., PTFE for organic solvents).

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of the dissolved compound using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.

-

Calculation: From the measured concentration of the saturated solution, calculate the solubility of the compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Self-Validating System and Causality:

-

Excess Solid: The presence of undissolved solid throughout the experiment is a visual confirmation that the solution is saturated, a cornerstone of this self-validating system.

-

Equilibration Time: A 24-48 hour agitation period is chosen to ensure that the system reaches thermodynamic equilibrium, moving beyond potentially misleading kinetic solubility values.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Phase Separation: Meticulous separation of the solid and liquid phases is vital to prevent artificially inflated solubility measurements.

-

Analytical Validation: The use of a calibrated analytical method ensures the accuracy and reliability of the final concentration measurement.

Safety Precautions

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Ignition Sources: Keep the compound away from open flames, sparks, and other potential ignition sources.

-

Solvent Safety: Always consult the specific SDS for each organic solvent being used and adhere to the recommended safety precautions.

Researchers are strongly advised to obtain a compound-specific SDS from their supplier before commencing any experimental work.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This guide has provided a dual approach to tackling this challenge: a robust theoretical framework based on Hansen Solubility Parameters for predictive solvent screening and a detailed, validated experimental protocol using the shake-flask method for accurate quantitative determination. By combining these methodologies, researchers can confidently navigate the solubility landscape of this intriguing molecule, paving the way for its successful application in their scientific endeavors.

References

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

-

Avdeef, A. (2007). SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

Preprints.org. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

-